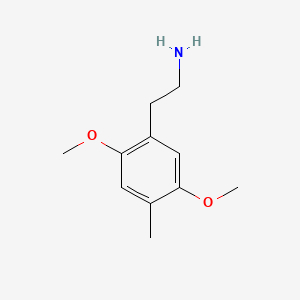
2-n-Nonil-1,3-dioxolano
Descripción general
Descripción
2-Nonyl-1,3-dioxolane is a biochemical with a molecular weight of 200.32 . It is used as an absorption and penetration enhancer in transdermal applications .
Molecular Structure Analysis
The molecular formula of 2-Nonyl-1,3-dioxolane is C12H24O2 . It contains a total of 38 bonds, including 14 non-H bonds, 8 rotatable bonds, 1 five-membered ring, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
2-Nonyl-1,3-dioxolane is a clear oil with a boiling point of 68-70°C at 0.01mm pressure and a density of 0.8923 g/cm3 .Aplicaciones Científicas De Investigación
Reforzador de la Administración Transdérmica de Medicamentos
El 2-n-Nonil-1,3-dioxolano se utiliza como un potenciador de la absorción y penetración para los sistemas de administración de medicamentos transdérmicos. Facilita el paso de los agentes terapéuticos a través de la piel, mejorando así su biodisponibilidad y eficacia .
Penetración de Medicamentos Antifúngicos
Este compuesto mejora la penetración de econazol, un medicamento antifúngico, en la uña humana. Es un ingrediente clave en la laca EcoNail™, que contiene un 18% de this compound para mejorar la administración del medicamento para las infecciones de las uñas .
Análisis Cuantitativo en Suero Humano
Se ha desarrollado una metodología cuantitativa para determinar la presencia de this compound en suero humano. Esto implica la extracción en fase sólida y el análisis por cromatografía de gases-espectrometría de masas, lo que indica su importancia en los estudios farmacocinéticos .
Formulación de Laca para Uñas
El compuesto se utiliza en la formulación de lacas para uñas para mejorar la penetración del medicamento en la uña. Esta aplicación es particularmente relevante para los tratamientos que requieren una administración dirigida al lecho ungueal .
Mecanismo De Acción
Target of Action
The primary target of 2-n-Nonyl-1,3-dioxolane is the nail barrier . This compound is used as an absorption and penetration enhancer in transdermal applications .
Mode of Action
2-n-Nonyl-1,3-dioxolane works by improving the penetration of drugs into the nail . For instance, it has been used to enhance the permeation of econazole from a nail lacquer formulation . The addition of 2-n-Nonyl-1,3-dioxolane was found to increase the permeation of econazole 6 times higher than the control .
Biochemical Pathways
It is known that the compound enhances drug diffusion through the dense ungual keratin layers . This suggests that it may interact with the structural proteins in the nail, altering their conformation and allowing for increased drug penetration.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs it is formulated with. For example, it has been shown to increase the permeation of econazole into the nail, which would increase the drug’s bioavailability .
Result of Action
The primary result of 2-n-Nonyl-1,3-dioxolane’s action is an increase in drug penetration into the nail . This can lead to improved efficacy of topical treatments for conditions like onychomycosis, a fungal nail infection .
Action Environment
The efficacy and stability of 2-n-Nonyl-1,3-dioxolane may be influenced by various environmental factors. For instance, the physical state of the nail, such as its thickness and hydration level, could affect the compound’s ability to enhance drug penetration . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-n-Nonyl-1,3-dioxolane plays a significant role in biochemical reactions by enhancing the absorption and penetration of other compounds. It interacts with various enzymes, proteins, and biomolecules to facilitate this process. For instance, it has been shown to enhance the penetration of econazole, an antifungal drug, through the human nail by interacting with the keratin fibers in the nail plate . This interaction likely involves the disruption of the keratin structure, allowing for increased drug permeability.
Cellular Effects
The effects of 2-n-Nonyl-1,3-dioxolane on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, its role as a penetration enhancer can lead to increased intracellular concentrations of therapeutic agents, thereby amplifying their effects. For example, in the context of onychomycosis treatment, 2-n-Nonyl-1,3-dioxolane enhances the delivery of antifungal agents to the infected nail bed, improving therapeutic outcomes .
Molecular Mechanism
At the molecular level, 2-n-Nonyl-1,3-dioxolane exerts its effects through several mechanisms. It binds to and disrupts the lipid bilayers of cell membranes, increasing their permeability. This disruption facilitates the entry of other molecules into the cell. Additionally, 2-n-Nonyl-1,3-dioxolane may inhibit or activate specific enzymes involved in drug metabolism, further enhancing the bioavailability of co-administered drugs . These interactions can lead to changes in gene expression, promoting the synthesis of proteins that aid in drug absorption and distribution.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-n-Nonyl-1,3-dioxolane change over time. The compound is relatively stable, but its efficacy as a penetration enhancer can diminish with prolonged exposure. Studies have shown that the compound can degrade over time, leading to a reduction in its ability to enhance drug penetration . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of 2-n-Nonyl-1,3-dioxolane vary with different dosages in animal models. At lower doses, the compound effectively enhances drug penetration without causing significant adverse effects. At higher doses, toxic effects such as skin irritation and systemic toxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-n-Nonyl-1,3-dioxolane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 2-n-Nonyl-1,3-dioxolane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nail bed in onychomycosis treatment . The compound’s ability to enhance drug penetration is partly due to its distribution within the lipid bilayers of cell membranes, where it disrupts the membrane structure and increases permeability.
Subcellular Localization
The subcellular localization of 2-n-Nonyl-1,3-dioxolane is critical to its activity and function. The compound is primarily localized within the lipid bilayers of cell membranes, where it exerts its penetration-enhancing effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its activity.
Propiedades
IUPAC Name |
2-nonyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILHXCDZYWYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063427 | |
| Record name | 1,3-Dioxolane, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4353-06-4 | |
| Record name | 2-n-Nonyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-n-Nonyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4353-06-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nonyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NONYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1S2N84X7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















